molecular formula C10H14N2 B070074 N-[1-(pyridin-3-yl)ethyl]cyclopropanamine CAS No. 183609-12-3

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine

Cat. No.: B070074
CAS No.: 183609-12-3
M. Wt: 162.23 g/mol
InChI Key: XJCXOPUZWYXCES-UHFFFAOYSA-N
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Description

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a pyridin-3-yl substituent on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine typically begins with commercially available starting materials such as pyridine, ethyl bromide, and cyclopropylamine.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions typically require catalysts such as palladium on carbon (Pd/C) for hydrogenation steps, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism by which N-[1-(pyridin-3-yl)ethyl]cyclopropanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The pyridin-3-yl group can engage in π-π interactions with aromatic residues in the binding site, while the cyclopropane ring may provide steric hindrance, influencing the binding affinity and selectivity. The amine group can form hydrogen bonds with polar residues, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
  • N-[1-(pyridin-4-yl)ethyl]cyclopropanamine
  • N-[1-(pyridin-3-yl)ethyl]cyclobutanamine

Uniqueness

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding interactions and reactivity. Compared to its analogs with pyridin-2-yl or pyridin-4-yl groups, the pyridin-3-yl derivative may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCXOPUZWYXCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588269
Record name N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183609-12-3
Record name N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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